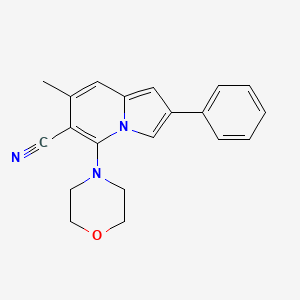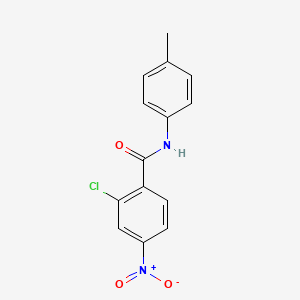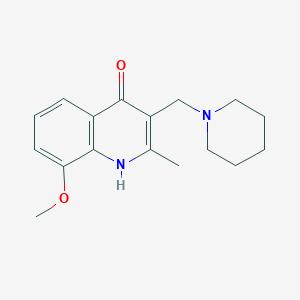
8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolinol derivatives, including those similar to 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, involves several key steps that can include the use of substituted piperazines, alternative heterocycles, and specific structural modifications to increase potency and reduce toxicity. For instance, Johnson and Werbel (1983) demonstrated the effectiveness of an 8-quinolinamine derivative against Leishmania donovani infections, highlighting the structural requirements for increased activity through modifications of the terminal piperazine moiety (Johnson & Werbel, 1983).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including the 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol, can be elucidated through various spectroscopic methods. Studies like those conducted by Sarkar et al. (2021) involve spectral characterization techniques such as FTIR, NMR, and UV spectroscopy to confirm the structures of synthesized compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of quinolinol derivatives are diverse, with studies exploring their reactions under various conditions to synthesize new compounds or investigate their reactivity and interaction with different substances. For example, the study by Kolobielski (1966) on the synthesis of substituted 8-quinolinols presents methods for preparing derivatives through reactions such as alkylation and demethylation, offering insights into the compound's chemical behavior (Kolobielski, 1966).
Physical Properties Analysis
The physical properties of quinolinol derivatives, including their crystalline structure, melting points, and solubility, are crucial for understanding their stability, processability, and application potential. Studies like those by Sapochak et al. (2001) relate the chemical structure of methyl-substituted quinolinol derivatives to their photoluminescence, electroluminescence, and thermal properties, providing valuable information on the material properties essential for electroluminescence device performance (Sapochak et al., 2001).
Chemical Properties Analysis
The chemical properties of 8-methoxy-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol and related compounds include their reactivity, the nature of their ligands in various forms, and their binding affinities. Investigations into these aspects can reveal the compound's potential as a ligand in metal complexes, its protonation behavior, and its interactions with other molecules. For instance, Jain et al. (1985) explored the nature of the 8-quinolinato ligand in forms such as 8-quinolinol and its derivatives, providing insights into its chelation behavior in organotin(IV) complexes (Jain et al., 1985).
特性
IUPAC Name |
8-methoxy-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-14(11-19-9-4-3-5-10-19)17(20)13-7-6-8-15(21-2)16(13)18-12/h6-8H,3-5,9-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHIXRRMRHBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

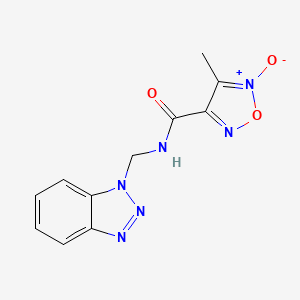
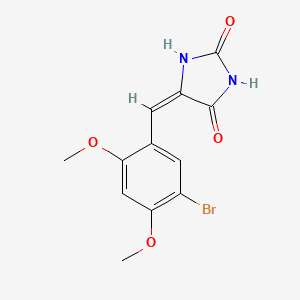
![3-{2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5594232.png)
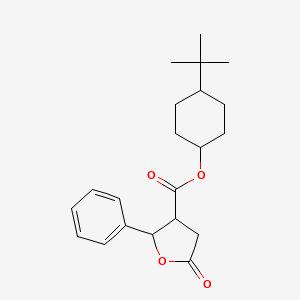
![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
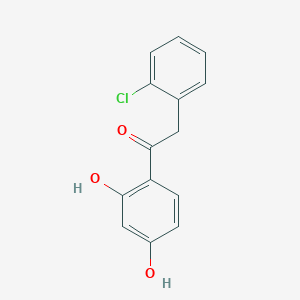
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
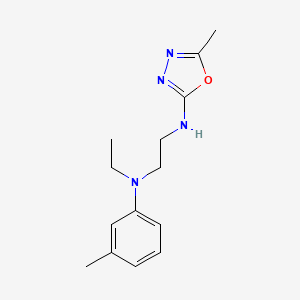
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
